1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester
Description
1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester is a chemical compound with the molecular formula C10H16O4 . It is also known by other names, including cyclohexane-1,1-dicarboxylic acid, dimethyl ester . The compound’s structure consists of a cyclohexane ring with two carboxylic acid groups and a ketone functional group. Its systematic IUPAC name is This compound .
Synthesis Analysis
The synthetic methods for preparing This compound are well-documented in the literature. Researchers have explored various routes, including esterification reactions involving cyclohexanedicarboxylic acid and appropriate alcohols. Detailed studies on reaction conditions, catalysts, and yields are available .
Molecular Structure Analysis
The compound’s molecular structure comprises a cyclohexane ring with two carboxylic acid groups and a ketone group. The ester functionality is formed by the reaction of the carboxylic acid group with methanol. The 2D and 3D representations of the structure can be visualized using chemical databases .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
dimethyl 4-oxocyclohexane-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-8(12)10(9(13)15-2)5-3-7(11)4-6-10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDZUXVRYUWEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343899 | |
Record name | 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58774-03-1 | |
Record name | 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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